![molecular formula C8H12N2O2 B3070900 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1006473-52-4](/img/structure/B3070900.png)
2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
“2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is a solid substance . The SMILES string representation of the molecule is O=C(O)C©CN1N=CC=C1 .
Molecular Structure Analysis
The molecular weight of “2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is 154.17 . The InChI key is FWIFKSTVTRTEQU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . These studies provide valuable insights into the interaction of these compounds with biological targets, aiding in the design of more effective drugs .
Synthesis of High Energy Insensitive Simple Explosives
The compound “1-methyl-3,4,5-trinitropyrazole” is a high energy insensitive simple explosive . The synthesis of this compound often involves complex steps and yields are typically low . However, “1-methylpyrazole nitrate”, which can be obtained from “1-methylpyrazole” by nitration to “1-methyl-3,4,5-trinitropyrazole”, is an organic intermediate with research value and application prospect .
Crystal Structure Analysis
The crystal structure of “1-methyl-1H-pyrazol-2-ium nitrate”, a compound related to “2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid”, has been studied . Such studies are crucial for understanding the physical and chemical properties of these compounds .
Antiproliferative Activity
Pyrazole derivatives have also been studied for their antiproliferative activity . These studies contribute to the development of new anticancer drugs .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-methyl-2-(3-methylpyrazol-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)8(2,3)7(11)12/h4-5H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHCBXLFZXPSCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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